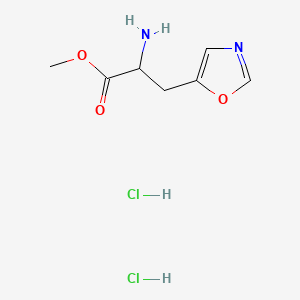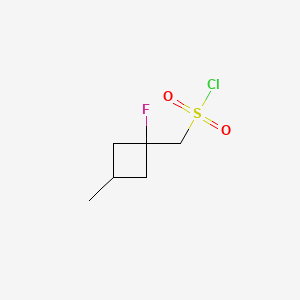![molecular formula C13H13BN2O5 B13458424 [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid](/img/structure/B13458424.png)
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid typically involves multi-step organic reactionsThe process often includes steps such as catalytic coupling reactions and hydrolysis to remove protecting groups . The reaction conditions are usually mild, involving temperatures around room temperature to 80°C, and the use of solvents like dichloromethane or dimethyl sulfoxide.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow chemistry techniques to maintain consistent reaction conditions and minimize side reactions . The raw materials used are generally inexpensive and readily available, making the process cost-effective for large-scale production.
化学反応の分析
Types of Reactions
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
科学的研究の応用
Chemistry
In chemistry, [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid is used as a building block for synthesizing more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki coupling reactions, which are widely used in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a proteasome inhibitor. It can bind to the active sites of proteasomes, thereby inhibiting their function and leading to the accumulation of ubiquitinated proteins .
Medicine
Medically, this compound is explored for its role in developing anticancer drugs. Its ability to inhibit proteasomes makes it a promising candidate for treating cancers that rely on proteasome activity for cell proliferation .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for creating polymers and other advanced materials with specific functionalities .
作用機序
The mechanism of action of [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid involves its interaction with proteasomes. The boronic acid group binds to the catalytic threonine residue in the proteasome’s active site, inhibiting its proteolytic activity. This leads to the accumulation of ubiquitinated proteins, which can induce apoptosis in cancer cells . The compound’s ability to selectively target proteasomes makes it a valuable tool in cancer therapy.
類似化合物との比較
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: A derivative of thalidomide with enhanced anticancer activity.
Lenalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness
What sets [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid apart from these similar compounds is its boronic acid moiety. This functional group enhances its binding affinity to proteasomes, making it a more potent inhibitor. Additionally, its unique structure allows for greater versatility in chemical modifications, enabling the development of a wide range of derivatives with specific therapeutic properties .
特性
分子式 |
C13H13BN2O5 |
|---|---|
分子量 |
288.07 g/mol |
IUPAC名 |
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]boronic acid |
InChI |
InChI=1S/C13H13BN2O5/c17-11-4-3-10(12(18)15-11)16-6-7-1-2-8(14(20)21)5-9(7)13(16)19/h1-2,5,10,20-21H,3-4,6H2,(H,15,17,18) |
InChIキー |
LBUCHZLMOXNYSH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(CN(C2=O)C3CCC(=O)NC3=O)C=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


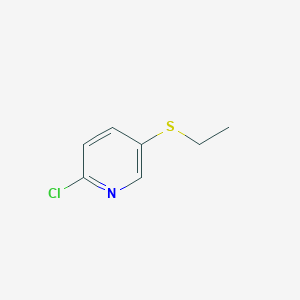
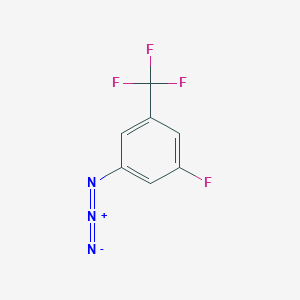
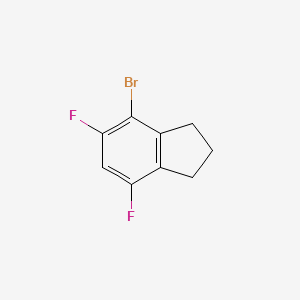

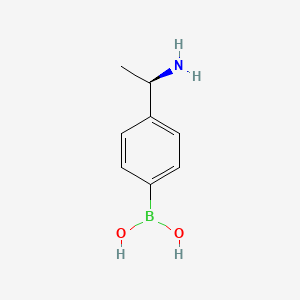
![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
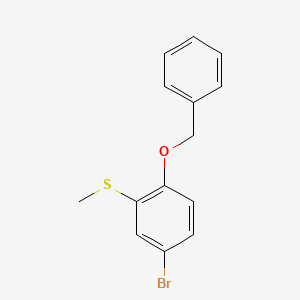
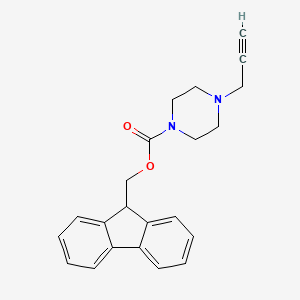
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
